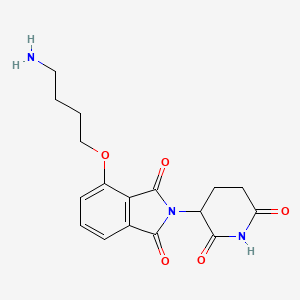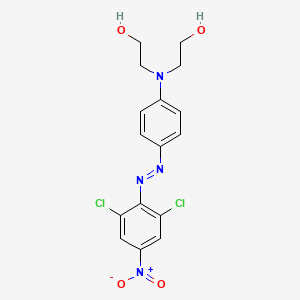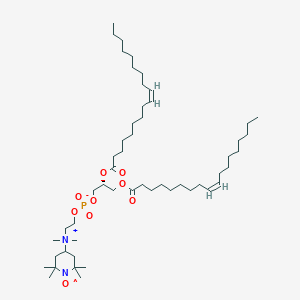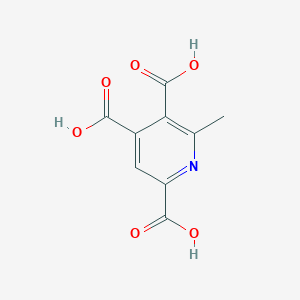
Thalidomide-O-C4-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for Thalidomide-O-C4-NH2 are not widely documentedThe production process likely involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography to achieve high purity .
Análisis De Reacciones Químicas
Types of Reactions
Thalidomide-O-C4-NH2 undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of amine and amide functional groups.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can lead to the formation of various substituted derivatives of this compound .
Aplicaciones Científicas De Investigación
Thalidomide-O-C4-NH2 has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of PROTACs, which are designed to target and degrade specific proteins.
Biology: Employed in studies involving protein degradation and the investigation of cellular pathways.
Medicine: Explored for its potential therapeutic applications in targeting diseases such as cancer by degrading disease-related proteins.
Industry: Utilized in the development of new drug candidates and therapeutic agents
Mecanismo De Acción
Thalidomide-O-C4-NH2 exerts its effects by binding to cereblon (CRBN), a substrate recognition receptor for Cullin 4 RING E3 ubiquitin ligase (CRL4). The binding of this compound to CRBN induces the recruitment of non-native substrates to CRL4 CRBN, leading to their subsequent degradation. This mechanism is leveraged in the design of PROTACs to target and degrade specific proteins involved in disease pathways .
Comparación Con Compuestos Similares
Similar Compounds
Thalidomide: The parent compound, known for its immunomodulatory and anti-inflammatory properties.
Lenalidomide: A derivative of Thalidomide with enhanced immunomodulatory effects.
Pomalidomide: Another derivative with potent anti-cancer properties
Uniqueness
Thalidomide-O-C4-NH2 is unique due to its specific design as a ligand-linker conjugate for use in PROTAC technology. This design allows it to target and degrade specific proteins, making it a valuable tool in research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C17H19N3O5 |
|---|---|
Peso molecular |
345.3 g/mol |
Nombre IUPAC |
4-(4-aminobutoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C17H19N3O5/c18-8-1-2-9-25-12-5-3-4-10-14(12)17(24)20(16(10)23)11-6-7-13(21)19-15(11)22/h3-5,11H,1-2,6-9,18H2,(H,19,21,22) |
Clave InChI |
WPMVPNRNXFIDHY-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-[15,20-Diphenyl-10-(4-sulfophenyl)-21,23-dihydroporphyrin-5-yl]benzenesulfonic acid](/img/structure/B11938573.png)






![(7-Oxabicyclo[2.2.1]heptane-2,3-diyl)dimethanol](/img/structure/B11938617.png)
![N-[(2s)-5-(6-Fluoro-3-Pyridinyl)-2,3-Dihydro-1h-Inden-2-Yl]-2-Propanesulfonamide](/img/structure/B11938622.png)
